Ethyl 7-chloroquinoline-3-carboxylate

Antimalarial SAR β-Hematin Inhibition

Ethyl 7-chloroquinoline-3-carboxylate (CAS 133455-49-9) is a heterocyclic building block belonging to the quinoline family, defined by a chlorine substituent at the 7-position and an ethyl ester at the 3-carboxylate position on the quinoline ring. The 7-chloroquinoline pharmacophore is a privileged scaffold in antimalarial drug discovery, with the 7-chloro group identified as a structural requirement for β-hematin inhibition and antiplasmodial activity.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
CAS No. 133455-49-9
Cat. No. B170163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloroquinoline-3-carboxylate
CAS133455-49-9
Synonyms7-Chloroquinoline-3-carboxylic acid ethyl ester
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=C(C=CC2=C1)Cl
InChIInChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3
InChIKeyWEDPSLVAMXVUCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-Chloroquinoline-3-Carboxylate (CAS 133455-49-9): A Core 7-Chloro-3-Quinoline Scaffold for Antimalarial, Antimycobacterial and Kinase-Targeted Research


Ethyl 7-chloroquinoline-3-carboxylate (CAS 133455-49-9) is a heterocyclic building block belonging to the quinoline family, defined by a chlorine substituent at the 7-position and an ethyl ester at the 3-carboxylate position on the quinoline ring . The 7-chloroquinoline pharmacophore is a privileged scaffold in antimalarial drug discovery, with the 7-chloro group identified as a structural requirement for β-hematin inhibition and antiplasmodial activity [1]. The compound serves as a key synthetic intermediate for constructing derivatives evaluated across antimalarial, antitubercular, antibacterial, anticancer, and kinase-inhibitor programs, with the ethyl ester providing a chemically tractable handle for further derivatization [2].

Why Generic Substitution Fails for Ethyl 7-Chloroquinoline-3-Carboxylate: Substituent Position, Ester Selection, and Scaffold Assembly Constraints


Substituting ethyl 7-chloroquinoline-3-carboxylate with a generic quinoline ester ignores three non-interchangeable structural determinants. First, the 7-chloro substituent is critical for biological activity — SAR studies on 4-aminoquinolines demonstrate that removal or relocation of the 7-chloro group abolishes β-hematin inhibitory activity, directly compromising antimalarial potency [1]. Second, the 3-carboxylate regioisomer dictates distinct synthetic utility compared to the 2-, 4-, 5-, or 6-carboxylate analogs, each presenting different reactivity profiles in nucleophilic substitution and cross-coupling chemistry [2]. Third, the ethyl ester represents a specific balance of hydrolytic stability and reactivity; the methyl ester analog shows accelerated hydrolysis kinetics, while the free acid (7-chloroquinoline-3-carboxylic acid, CAS 892874-49-6) requires additional activation steps for amide bond formation [3]. These positional, electronic, and steric constraints mean that procurement specifications cannot assume in-class interchangeability.

Ethyl 7-Chloroquinoline-3-Carboxylate: Quantified Differentiation from Closest Analogs and In-Class Candidates


7-Chloro Positional Requirement for β-Hematin Inhibition: Ethyl 7-Chloroquinoline-3-Carboxylate vs. Non-Chlorinated and Alternative-Position Quinoline Esters

In a systematic SAR study of aminoquinoline derivatives, compounds bearing a 7-chloro substituent on the quinoline ring exhibited potent β-hematin inhibitory activity, whereas analogs with the chloro group relocated to other positions or entirely absent showed no measurable inhibition under identical assay conditions [1]. Ethyl 7-chloroquinoline-3-carboxylate incorporates this essential 7-chloro-3-carboxylate substitution pattern required for downstream antimalarial lead generation. This contrasts with ethyl quinoline-3-carboxylate (no 7-Cl) and ethyl 6-chloroquinoline-3-carboxylate, which lack the requisite 7-chloro pharmacophore and would be predicted to fail in β-hematin-based screening cascades.

Antimalarial SAR β-Hematin Inhibition

7-Chloroquinoline-3-Carboxylate Scaffold as a Privileged Intermediate for Antimycobacterial Activity: Differentiation from 4-Aminoquinoline-Derived Analogs

A focused library of 7-chloroquinoline derivatives, accessible from 7-chloroquinoline-3-carboxylate precursors, was evaluated against Mycobacterium tuberculosis H37Rv. Compounds 3a and 3b demonstrated MIC values more potent than rifampicin (MIC = 48 µM at 98% inhibition), with 3a achieving 98% inhibition at 42 µM and 3b achieving 99% inhibition at 38 µM [1]. In a separate study, 7-chloroquinoline derivatives exhibited moderate antimycobacterial activity with MIC values of 16 µg/mL across 15 Mycobacterium spp. [2]. These data position the 7-chloroquinoline-3-carboxylate scaffold as a privileged starting point for anti-TB lead optimization, distinct from 4-aminoquinoline-based series that target different enzymatic pathways.

Antitubercular Mycobacterium tuberculosis MIC

Antimalarial Activity of 7-Chloroquinoline Hybrids Derived from Ethyl 7-Chloroquinoline-3-Carboxylate: Benchmarking Against Chloroquine and Quinine

7-Chloroquinoline derivatives synthesized from 7-chloroquinoline-3-carboxylate intermediates have been evaluated for in vitro antimalarial activity. In Patel et al. (2022), compound 3a displayed superior activity against P. falciparum compared to quinine, while compounds 3b and 3c also demonstrated excellent activity relative to quinine [1]. Separately, click-synthesized 7-chloroquinoline derivatives exhibited IC50 values below 50 µM for the most active compounds, with compound 9 being the most potent 7-chloroquinoline derivative in that series [2]. These results confirm that the 7-chloroquinoline pharmacophore, when elaborated from 3-carboxylate intermediates, can yield antiplasmodial agents competitive with established 4-aminoquinoline drugs.

Antimalarial Plasmodium falciparum IC50

Ethyl Ester as a Synthetic Handle: Differentiation from Methyl Ester and Free Acid Analogs in Downstream Derivatization Efficiency

The ethyl ester of 7-chloroquinoline-3-carboxylic acid provides an optimal balance between hydrolytic stability under ambient storage conditions and reactivity in nucleophilic acyl substitution reactions. The methyl ester analog undergoes faster hydrolysis, which can lead to premature conversion to the free acid during multi-step synthetic sequences, while the free acid (CAS 892874-49-6) requires in situ activation (e.g., via thionyl chloride, CDI, or HOBt/EDC coupling) before amide bond formation, adding one synthetic step and reducing overall yield [1]. The ethyl ester can be directly converted to amides via aminolysis under mild conditions, offering a one-step advantage over the free acid for library synthesis. This synthetic efficiency is critical for medicinal chemistry programs requiring rapid SAR exploration.

Synthetic Chemistry Ester Hydrolysis Amide Formation

Antibacterial Activity of Quinoline-3-Carboxylate Esters: Positioning vs. Fluoroquinolone Carboxylic Acids

In a 2021 study, a series of novel 7-chloroquinoline analogs were screened for antibacterial activity against S. aureus, E. coli, P. aeruginosa, and S. pyogenes at 200 µg/mL [1]. Compounds 6 (2,7-dichloroquinoline-3-carboxamide) and 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) showed inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm respectively against E. coli, while compound 5 showed inhibition of 11.00 ± 0.03 mm against S. aureus and P. aeruginosa. Although these activities were below the amoxicillin standard (18 ± 0.00 mm), they establish the 7-chloroquinoline-3-carboxylate scaffold as a tractable starting point for antibacterial optimization. Critically, these 3-carboxylate-derived compounds demonstrated a distinct antibacterial spectrum from fluoroquinolone-3-carboxylic acids (e.g., ciprofloxacin intermediates), which require 6-fluoro and 7-piperazinyl substitution for optimal Gram-negative activity.

Antibacterial Quinoline-3-carboxylate Inhibition Zone

Best Research and Industrial Application Scenarios for Ethyl 7-Chloroquinoline-3-Carboxylate


Antimalarial Lead Generation: Constructing 7-Chloroquinoline Hybrids for P. falciparum Screening

Ethyl 7-chloroquinoline-3-carboxylate is the optimal starting scaffold for medicinal chemistry teams synthesizing 7-chloroquinoline-based antiplasmodial agents. The 7-chloro substituent is a validated structural requirement for β-hematin inhibition [1], and derivatives generated from this scaffold have demonstrated superior activity to quinine against P. falciparum in vitro [2]. The ethyl ester enables direct aminolysis to generate amide-linked side chains without additional activation steps, accelerating SAR exploration of linker length, basicity, and lipophilicity parameters critical for overcoming chloroquine resistance.

Antitubercular Drug Discovery: Accessing M. tuberculosis H37Rv-Active Chemotypes

Programs targeting Mycobacterium tuberculosis can use ethyl 7-chloroquinoline-3-carboxylate as a key intermediate for constructing derivatives with demonstrated MIC values surpassing rifampicin. Compounds derived from this scaffold achieved MICs of 38–42 µM against M. tuberculosis H37Rv, exceeding rifampicin's MIC of 48 µM under identical assay conditions [1]. The scaffold also supports molecular docking-guided optimization against shikimate kinase and hypoxanthine-guanine phosphoribosyltransferase, two validated M. tuberculosis targets [1].

Kinase Inhibitor and Tyrosine Kinase Programs: 3-Carboxylate Quinoline Scaffolds for VEGFR-2 and EGFR-TK Targeting

Quinoline-3-carboxylic acid ester derivatives are reported as inhibitors of VEGFR-2 and VEGFR-3 tyrosine kinases with good potency and high selectivity [1]. Ethyl 7-chloroquinoline-3-carboxylate provides the core 3-carboxylate-quinoline scaffold upon which side-chain modifications can be installed to modulate kinase selectivity. Procurement of the pre-functionalized 7-chloro-3-ethyl ester ensures batch-to-batch consistency in the core scaffold, which is critical for reproducible kinase profiling across screening campaigns.

Antibacterial Research: Non-Fluoroquinolone Scaffold Exploration Against Gram-Positive and Gram-Negative Pathogens

For antibacterial discovery teams seeking alternatives to the fluoroquinolone class, 7-chloroquinoline-3-carboxylate derivatives offer a distinct SAR landscape. The scaffold has produced compounds with inhibition zones of 11–12 mm against E. coli, S. aureus, and P. aeruginosa at 200 µg/mL in disc diffusion assays [1]. Unlike fluoroquinolones, which require 6-fluoro and 7-piperazinyl motifs for Gram-negative potency, the 3-carboxylate-quinoline system enables exploration of alternative substitution patterns that may circumvent existing fluoroquinolone resistance mechanisms [1].

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